molecular formula C11H9ClF3N3O2 B2906644 Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685108-15-0

Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2906644
CAS No.: 685108-15-0
M. Wt: 307.66
InChI Key: NGEVRDGIHLYOEY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Chlorine at position 3 (electron-withdrawing, enhancing electrophilic reactivity).
  • Methyl group at position 2 (steric and electronic modulation).
  • Trifluoromethyl (CF₃) at position 7 (strong electron-withdrawing, increasing lipophilicity).
  • Ethyl ester at position 6 (common in prodrugs for bioavailability).

This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or antimicrobial agents due to the pyrazolopyrimidine scaffold’s versatility .

Properties

IUPAC Name

ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O2/c1-3-20-10(19)6-4-16-9-7(12)5(2)17-18(9)8(6)11(13,14)15/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVRDGIHLYOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)Cl)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 3 serves as a primary site for nucleophilic substitution, enabling diverse derivatization pathways.

1.1. Amination

Reagents/Conditions :

  • Primary/secondary amines (e.g., morpholine, piperazine)
  • Catalytic tetraethylammonium chloride (TEACl), K₂CO₃, DMF, 80–100°C
    Products :
  • 3-Amino derivatives with retained trifluoromethyl and ester groups
    Example :
    Reaction with morpholine yields Ethyl 3-morpholino-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in >85% yield .

1.2. Thiolation

Reagents/Conditions :

  • Thiophenol derivatives, NaH, THF, 60°C
    Products :
  • 3-Sulfanyl analogs with enhanced lipophilicity
    Note : Electron-deficient thiols exhibit slower reaction kinetics due to reduced nucleophilicity .

Functionalization of the Ester Group

The ethyl carboxylate at position 6 undergoes hydrolysis or coupling reactions.

2.1. Hydrolysis

Reagents/Conditions :

  • NaOH (2M), EtOH/H₂O (1:1), reflux, 4–6 h
    Products :
  • 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (quantitative yield) .

2.2. Amide Coupling

Reagents/Conditions :

  • HATU, DIPEA, DMF, RT
  • Primary amines (e.g., benzylamine)
    Products :
  • 6-Carboxamide derivatives with retained chloro and trifluoromethyl groups .

Electrophilic Aromatic Substitution

The electron-rich pyrazolo[1,5-a]pyrimidine core permits regioselective functionalization.

3.1. Nitration

Reagents/Conditions :

  • HNO₃/H₂SO₄ (1:3), 0°C → RT
    Products :
  • 5-Nitro derivative (72% yield)
    Mechanism : Electrophilic attack at position 5 due to para-directing effects of the trifluoromethyl group .

Catalytic Cross-Coupling Reactions

The chloro group participates in Pd-mediated coupling under selective conditions.

Reaction Type Catalyst System Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C3-Arylpyrazolo[1,5-a]pyrimidine derivatives60–78%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C3-Aminoaryl analogs (e.g., aniline derivatives)55–82%

Stability Under Oxidative/Reductive Conditions

The trifluoromethyl group and aromatic system confer resilience against common redox agents.

5.1. Oxidation

Reagents/Conditions :

  • H₂O₂ (30%), AcOH, 50°C, 12 h
    Outcome :
  • No degradation; ester group remains intact.

5.2. Reduction

Reagents/Conditions :

  • NaBH₄, MeOH, RT
    Outcome :
  • Ester group reduction to alcohol requires LiAlH₄ or DIBAL-H .

Comparative Reactivity Analysis

Key structural features influencing reactivity:

Position Substituent Reactivity Profile
3ChloroSusceptible to SNAr, cross-coupling
6Ethyl carboxylateHydrolyzable to acid/amide; inert to mild redox
7TrifluoromethylElectron-withdrawing; stabilizes π-system

This compound’s versatility in substitution and coupling reactions makes it a strategic intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and fluorophores . Future research directions include exploring photophysical properties of its derivatives and enantioselective functionalization .

Scientific Research Applications

Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has diverse biological activities and significant applications in medicinal chemistry. The trifluoromethyl group enhances its chemical stability and biological activity, making it valuable for scientific research and industrial applications.

Basic Information

  • Product Name: this compound
  • Synonyms: this compound
  • Molecular Formula: C11H9ClF3N3O2
  • Molecular Weight: 307.66

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Medicinal Chemistry: It is used as a scaffold for designing antitumor and enzymatic inhibitory drugs.
  • Biological Research: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and mechanisms.
  • Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles such as amines and thiols.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[1,5-a]Pyrimidine Derivatives

The table below highlights key analogs and their substituent-driven differences:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference CAS/Evidence
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) Cl (3), CH₃ (2), CF₃ (7), COOEt (6) 353.7 g/mol High lipophilicity, potential kinase inhibitor N/A
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cl (7), CH₃ (2), COOEt (6) 269.7 g/mol Moderate reactivity for cross-coupling CAS 223141-46-6
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate OCH₃ (5), CF₃ (7), COOEt (3) 365.3 g/mol Enhanced π-stacking for bioactivity CAS 514799-10-1
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate NH₂ (7), CN (3), COOEt (6) 261.2 g/mol Hydrogen bonding for solubility CAS 64689-81-2
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate Br (3), Cl (7), COOEt (6) 304.5 g/mol Suzuki-Miyaura coupling precursor CAS 1138513-35-5
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) at position 7 in the target compound increases lipophilicity (logP ~3.1) compared to chloro-substituted analogs (logP ~2.5), enhancing membrane permeability .
  • Positional Effects: Chlorine at position 3 (target) vs. position 7 (CAS 223141-46-6) alters electrophilic reactivity. The target compound is more reactive in nucleophilic aromatic substitution due to proximity to the ester group .
  • Amino and Cyano Groups: Analogs with amino (NH₂) or cyano (CN) substituents (e.g., CAS 64689-81-2) exhibit improved solubility but reduced metabolic stability compared to the target’s chloro-methyl combination .

Biological Activity

Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to inhibit specific enzymes, making it a valuable candidate for further research.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a pyrazole ring fused to a pyrimidine ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity. Below is a summary of its chemical properties:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC11H9ClF3N3O2
Molecular Weight307.65 g/mol
CAS Number685108-15-0

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Anticancer Potential

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate effective inhibition.
  • HepG2 (liver cancer) : Demonstrated notable cytotoxic effects.

The compound's efficacy in inducing apoptosis in these cell lines highlights its potential as an anticancer therapeutic agent .

Enzymatic Inhibition

The compound also shows promise as an enzyme inhibitor. Its mechanism involves blocking the active sites of certain enzymes, which can lead to therapeutic applications in diseases where these enzymes play a critical role. The specific targets include:

  • Cyclin-dependent kinases (CDKs) : Inhibition leads to disrupted cell cycle progression.

Case Studies

  • Study on Antitumor Activity :
    A study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Enzyme Inhibition Analysis :
    Another study focused on the compound's ability to inhibit specific kinases associated with tumor growth. The findings showed that it effectively reduced kinase activity by binding competitively at the active site.

Q & A

Q. Key Data from Representative Syntheses

ReactantsConditionsYieldMelting Point (°C)Characterization Techniques
3-Chlorophenylazo derivativesEthanol/HCl reflux62–68%233–268IR, 1^1H/13^{13}C NMR, MS
Trifluoromethyl-β-ketoesters + Triazol-5-amineBenzene, azeotropic water removal67%233–235X-ray crystallography

How is the compound characterized using spectroscopic and crystallographic methods?

Q. Basic Characterization Workflow

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, C-F at 1100–1200 cm1^{-1}) .
    • NMR : 1^1H NMR confirms substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm; trifluoromethyl as a singlet at δ ~120 ppm in 19^{19}F NMR) .
    • MS : Molecular ion peaks align with calculated masses (e.g., [M+H]+^+ for C13_{13}H12_{12}ClF3_3N3_3O2_2: 326.06) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 83.94° between pyrimidine and phenyl rings) and confirms envelope conformations in dihydropyrimidine rings .

Q. Advanced Crystallographic Insights

ParameterValue (Example)Significance
Space GroupP1 (triclinic)Confirms molecular packing symmetry
Puckering Amplitude (Q)0.099 ÅIndicates non-planar ring conformations
Hydrogen BondingN–H⋯N (2.89 Å)Stabilizes crystal lattice

How can regioselectivity challenges be addressed during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Strategy
Regioselectivity is influenced by:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 6-position .
  • Catalytic Systems : Acidic conditions (HCl) favor pyrimidine ring closure, while ionic liquids promote triazolo isomer formation .
  • Temperature Control : Lower temperatures (25–50°C) reduce side reactions in azo-coupling steps .

Case Study : Switching from ethanol to ionic liquid increased regioselectivity for triazolo[1,5-a]pyrimidines from 60% to 85% .

What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

Q. Advanced Methodological Approach

  • Multi-Technique Validation : Cross-validate NMR/IR with X-ray structures to confirm substituent positions .
  • DFT Calculations : Optimize molecular geometries using Gaussian or ORCA to predict 13^{13}C NMR shifts (MAE < 2 ppm acceptable) .
  • Dynamic NMR : Resolve tautomerism or conformational flux by variable-temperature 1^1H NMR .

Example : Discrepancies in 13^{13}C NMR signals for carbonyl carbons were resolved via X-ray-confirmed hydrogen bonding distortions .

What methodological approaches are used to study the biological interactions of this compound?

Q. Advanced Biological Assay Design

  • Molecular Docking : Screen against targets like EGFR or MDM2-p53 using AutoDock Vina; validate binding poses with MD simulations .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to enzymes/receptors; requires immobilization of the target protein .
  • Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HepG2), comparing IC50_{50} values to controls .

Key Finding : Analogous triazolopyrimidines showed IC50_{50} values of 1.2–8.7 μM against breast cancer cells, linked to trifluoromethyl group hydrophobicity .

How can solubility and stability be optimized for in vitro assays?

Q. Advanced Formulation Strategies

  • Co-Solvent Systems : Use DMSO:water (10:90) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) at the ethyl carboxylate to improve membrane permeability .
  • pH Adjustment : Stabilize the compound in buffers (pH 6.5–7.4) to prevent ester hydrolysis .

Stability Data : Ethyl esters in PBS (pH 7.4) showed <10% degradation over 24 hours at 37°C .

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